molecular formula C7H7BrClNO B14772603 5-Bromo-4-chloro-3-methoxy-2-methylpyridine CAS No. 71001-58-6

5-Bromo-4-chloro-3-methoxy-2-methylpyridine

Cat. No.: B14772603
CAS No.: 71001-58-6
M. Wt: 236.49 g/mol
InChI Key: JBLMLPOMVWZKEV-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-3-methoxy-2-methylpyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of bromine, chlorine, methoxy, and methyl substituents on the pyridine ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-3-methoxy-2-methylpyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the bromination and chlorination of 3-methoxy-2-methylpyridine under controlled conditions. The reaction conditions often include the use of bromine and chlorine reagents in the presence of catalysts to achieve selective substitution at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-3-methoxy-2-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield pyridine derivatives with additional functional groups .

Scientific Research Applications

5-Bromo-4-chloro-3-methoxy-2-methylpyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-3-methoxy-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogens and methoxy groups can influence its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methoxy-2-methylpyridine: Similar structure but lacks the bromine substituent.

    5-Bromo-2-chloro-4-methylpyridine: Similar structure but lacks the methoxy group.

    3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure with additional functional groups.

Uniqueness

5-Bromo-4-chloro-3-methoxy-2-methylpyridine is unique due to the specific combination of bromine, chlorine, methoxy, and methyl groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Properties

CAS No.

71001-58-6

Molecular Formula

C7H7BrClNO

Molecular Weight

236.49 g/mol

IUPAC Name

5-bromo-4-chloro-3-methoxy-2-methylpyridine

InChI

InChI=1S/C7H7BrClNO/c1-4-7(11-2)6(9)5(8)3-10-4/h3H,1-2H3

InChI Key

JBLMLPOMVWZKEV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1OC)Cl)Br

Origin of Product

United States

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